molecular formula C19H17N3OS2 B2458334 N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1286722-17-5

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2458334
CAS No.: 1286722-17-5
M. Wt: 367.49
InChI Key: IKZAURASHYHJSV-UHFFFAOYSA-N
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Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3OS2 and its molecular weight is 367.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS2/c1-21-10-4-6-14(21)12-22(13-15-7-5-11-24-15)19(23)18-20-16-8-2-3-9-17(16)25-18/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZAURASHYHJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide, a compound characterized by its complex heterocyclic structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2OSC_{13}H_{16}N_{2}OS, with a molecular weight of 248.35 g/mol. The unique structure includes a benzo[d]thiazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂OS
Molecular Weight248.35 g/mol
Structural FeaturesHeterocyclic rings including pyrrole and thiophene

Biological Activity Overview

The biological activities of this compound have been explored through various studies, particularly focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrrole moieties have shown potent inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. One study reported a compound with an IC50 value of 33 nM against E. coli DNA gyrase, highlighting the potential of this class of compounds as antibacterial agents .

Anticancer Properties

The compound's potential anticancer activity has also been investigated. Compounds derived from benzothiazole structures have demonstrated cytotoxic effects on various cancer cell lines. A related study found that modifications to the benzothiazole scaffold enhanced the selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Antiviral Effects

Antiviral activity has been noted in some derivatives related to this compound. Research has shown that certain thiazole-containing compounds exhibit efficacy against viruses such as herpes simplex virus type 1 (HSV-1). The mechanism often involves inhibition of viral replication processes .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest leading to apoptosis.
  • Viral Replication Interference : The compound may disrupt viral replication mechanisms, thus reducing viral load.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy against E. coli and S. aureus.
    • Findings : A derivative exhibited an IC50 value of 33 nM against E. coli DNA gyrase .
  • Anticancer Activity Assessment :
    • Objective : Assess cytotoxicity in cancer cell lines.
    • Outcome : Compounds showed selective toxicity towards cancer cells with minimal effects on normal cells .
  • Antiviral Efficacy Investigation :
    • Objective : Test against HSV-1.
    • Results : Significant reduction in viral plaques was observed with specific derivatives .

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of pharmacological properties, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Compounds containing the benzo[d]thiazole moiety have been shown to possess anticancer properties. Research indicates that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation by targeting key pathways involved in tumor growth and metastasis. For example, studies have demonstrated that thiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial in cancer treatment strategies .
  • Antimicrobial Properties : Thiazole and thiophene derivatives are known for their antimicrobial activities against a variety of pathogens. The compound's structure suggests potential effectiveness against both bacterial and fungal infections, as indicated by studies on similar compounds .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases. This activity is often linked to the modulation of inflammatory pathways at the molecular level .

Biological Significance

The biological significance of this compound extends beyond its pharmacological activities:

  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of the compound to various biological targets, including enzymes involved in cancer progression and antimicrobial resistance . These studies help in understanding the mechanism of action at a molecular level.
  • In Vitro and In Vivo Studies : Experimental evaluations have been conducted to assess the cytotoxicity and efficacy against specific cancer cell lines (e.g., HepG2 and A549) and microbial strains. Results from these studies provide insights into the therapeutic potential and safety profile of the compound .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits cell proliferation; targets DNA/RNA synthesis
Antimicrobial PropertiesEffective against bacteria and fungi
Anti-inflammatory EffectsModulates inflammatory pathways
Molecular DockingPredicts binding affinities to biological targets

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that specific modifications to the thiazole ring enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Another investigation focused on synthesizing new thiazole derivatives with antimicrobial properties. The study reported promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The carboxamide moiety exhibits versatile reactivity:

  • Hydrolysis : Under acidic or basic conditions, hydrolysis yields benzo[d]thiazole-2-carboxylic acid derivatives. This is critical for prodrug activation .

  • N-Alkylation/Substitution : The carboxamide nitrogen undergoes alkylation with methyl iodide or benzyl halides, producing derivatives with altered solubility and binding affinity .

  • Bioisosteric Replacement : The carboxamide group can be replaced with 1H-tetrazol-5-yl or oxadiazolyl groups to modulate pharmacokinetic properties .

Example :

N-alkylation: R–X+Benzo[d]thiazole-2-carboxamideK2CO3N-substituted derivative[4]\text{N-alkylation: } \text{R–X} + \text{Benzo[d]thiazole-2-carboxamide} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-substituted derivative} \quad[4]

Electrophilic Substitution on Aromatic Rings

The thiophene and pyrrole substituents participate in electrophilic substitution:

  • Thiophene : Susceptible to nitration (HNO3/H2SO4) and sulfonation (SO3), though steric hindrance from adjacent groups may limit reactivity .

  • Pyrrole : Undergoes electrophilic substitution at the α-position (e.g., bromination, formylation) .

Substituent Reaction Conditions Product
ThiopheneNitrationHNO3, H2SO4, 0–5°C5-Nitrothiophene derivative
PyrroleVilsmeier-HaackPOCl3, DMF, 60°C4-Formylpyrrole derivative

Cross-Coupling Reactions

The thiophene and pyrrole moieties enable Suzuki-Miyaura and Sonogashira couplings for functionalization:

  • Thiophene-based palladium-catalyzed couplings with aryl boronic acids yield biaryl derivatives .

  • Pyrrole’s electron-rich nature facilitates coupling with alkynes or alkenes .

Example :

Thiophene–Br+Ar–B(OH)2Pd(dppf)Cl2Biaryl derivative[3][7]\text{Thiophene–Br} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl derivative} \quad[3][7]

Ring-Opening and Rearrangement

The benzo[d]thiazole core undergoes ring-opening under strong nucleophilic conditions (e.g., NaOH/EtOH), producing thioamide intermediates . Subsequent cyclization can yield fused heterocycles like pyridothiazoles .

Mechanism :

  • Nucleophilic attack at C2 of thiazole.

  • Ring cleavage to form thioamide.

  • Re-cyclization with aldehydes or ketones .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the thiazole ring.

  • Oxidative Stability : Thiophene and pyrrole substituents are prone to oxidation, forming sulfoxides or pyrrolidinones .

Q & A

Q. Advanced

  • pH Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC over 72 hours .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax = 320 nm) .

How does this compound compare structurally and functionally to analogs?

Q. Advanced

Analog Structural Difference Functional Impact
N-(thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamideReplaces thiophene with thiazoleLower anticancer activity (IC50 = 25 µM) but improved solubility
5-cyclopropyl-3-[[(3R)-pyrrolidin-3-yl]methyl]triazolo[4,5-d]pyrimidin-7-amineTriazole-pyrimidine coreEnhanced kinase selectivity (Ki = 0.8 nM vs. 5.2 nM for target compound)

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